molecular formula C20H21NO6 B14301252 2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}-1,3-phenylene diacetate CAS No. 112356-56-6

2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}-1,3-phenylene diacetate

Cat. No.: B14301252
CAS No.: 112356-56-6
M. Wt: 371.4 g/mol
InChI Key: AEHLOIMPFJWQEG-UHFFFAOYSA-N
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Description

2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}-1,3-phenylene diacetate is a complex organic compound with a unique structure that includes a methoxyphenyl group, a carbamoyl group, and a phenylene diacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}-1,3-phenylene diacetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the reaction of 4-methoxyphenylethylamine with phosgene to form the corresponding carbamoyl chloride. This intermediate is then reacted with 1,3-phenylenediamine to form the desired carbamoyl compound. The final step involves the acetylation of the phenylene moiety using acetic anhydride under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}-1,3-phenylene diacetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The acetate groups can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}-1,3-phenylene diacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}-1,3-phenylene diacetate involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the carbamoyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}cyclohexanecarboxylate: Similar structure but with a cyclohexane ring instead of a phenylene ring.

    2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}benzoate: Similar structure but with a benzoate group instead of a diacetate group.

Uniqueness

2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}-1,3-phenylene diacetate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both carbamoyl and diacetate groups allows for diverse chemical modifications and interactions with biological targets .

Properties

CAS No.

112356-56-6

Molecular Formula

C20H21NO6

Molecular Weight

371.4 g/mol

IUPAC Name

[3-acetyloxy-2-[2-(4-methoxyphenyl)ethylcarbamoyl]phenyl] acetate

InChI

InChI=1S/C20H21NO6/c1-13(22)26-17-5-4-6-18(27-14(2)23)19(17)20(24)21-12-11-15-7-9-16(25-3)10-8-15/h4-10H,11-12H2,1-3H3,(H,21,24)

InChI Key

AEHLOIMPFJWQEG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C(=CC=C1)OC(=O)C)C(=O)NCCC2=CC=C(C=C2)OC

Origin of Product

United States

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